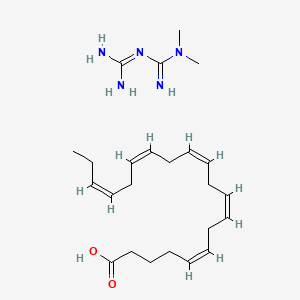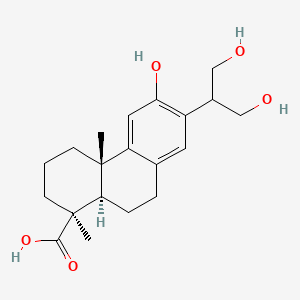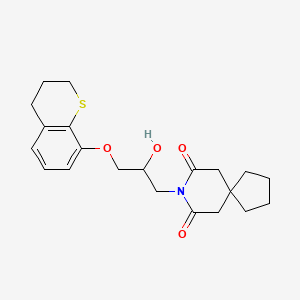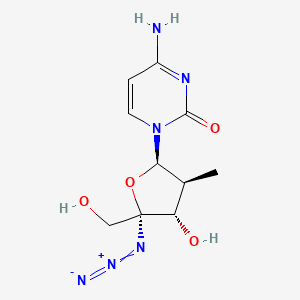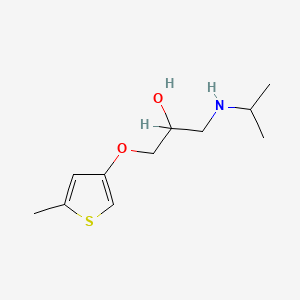
1-(Isopropylamino)-3-(5-methyl-3-thienyloxy)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Isopropylamino)-3-(5-methyl-3-thienyloxy)-2-propanol is a chemical compound that belongs to the class of organic compounds known as beta-blockers. These compounds are typically used in the treatment of cardiovascular diseases due to their ability to block beta-adrenergic receptors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isopropylamino)-3-(5-methyl-3-thienyloxy)-2-propanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methyl-3-thienyl alcohol and isopropylamine.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(Isopropylamino)-3-(5-methyl-3-thienyloxy)-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be used.
Catalysts: Catalysts like palladium on carbon may be used in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes.
Aplicaciones Científicas De Investigación
1-(Isopropylamino)-3-(5-methyl-3-thienyloxy)-2-propanol has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its effects on biological systems, particularly in relation to beta-adrenergic receptors.
Medicine: Investigated for potential therapeutic uses in treating cardiovascular diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1-(Isopropylamino)-3-(5-methyl-3-thienyloxy)-2-propanol involves its interaction with beta-adrenergic receptors. By blocking these receptors, the compound can reduce heart rate and blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions.
Comparación Con Compuestos Similares
Similar Compounds
Propranolol: Another beta-blocker with similar cardiovascular effects.
Atenolol: Known for its selective action on beta-1 adrenergic receptors.
Metoprolol: Used in the treatment of high blood pressure and angina.
Uniqueness
1-(Isopropylamino)-3-(5-methyl-3-thienyloxy)-2-propanol is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other beta-blockers.
Propiedades
Número CAS |
86525-74-8 |
|---|---|
Fórmula molecular |
C11H19NO2S |
Peso molecular |
229.34 g/mol |
Nombre IUPAC |
1-(5-methylthiophen-3-yl)oxy-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C11H19NO2S/c1-8(2)12-5-10(13)6-14-11-4-9(3)15-7-11/h4,7-8,10,12-13H,5-6H2,1-3H3 |
Clave InChI |
NWWBCMHRGLJQJK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CS1)OCC(CNC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


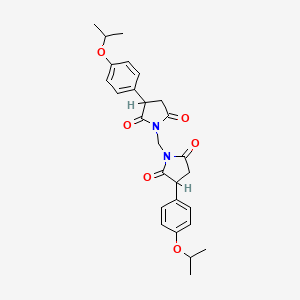
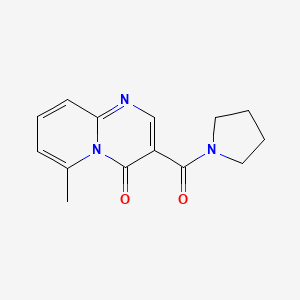
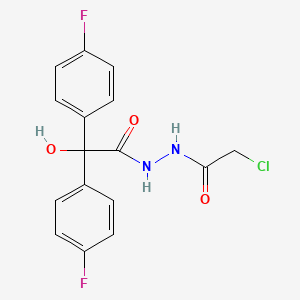


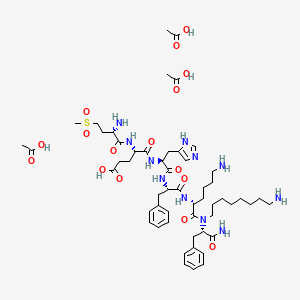
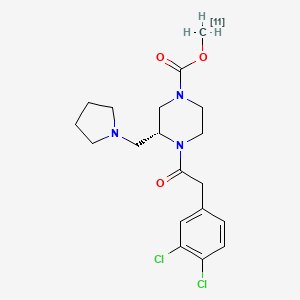
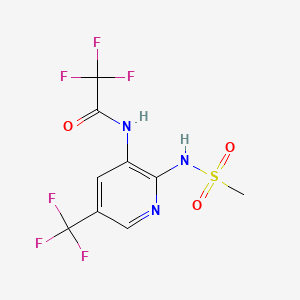
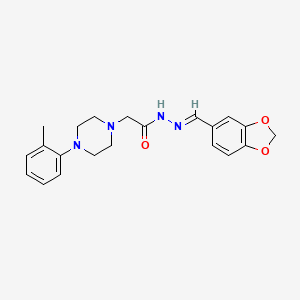
![2-[5-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]tetrazol-1-yl]ethyl N-(4-hydroxybutyl)carbamate;phosphoric acid](/img/structure/B12746636.png)
